

# Navigating the Preclinical Safety Landscape of Genevant CL1 Monohydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |  |  |  |  |
|----------------------|--------------------------------|-----------|--|--|--|--|
| Compound Name:       | Genevant CL1 monohydrochloride |           |  |  |  |  |
| Cat. No.:            | B15597943                      | Get Quote |  |  |  |  |

#### For Immediate Release

VANCOUVER, BC & CAMBRIDGE, MA – Genevant Sciences, a leading company in the development of nucleic acid delivery systems, has developed CL1 monohydrochloride, also known as Lipid 10, an ionizable lipid that is a critical component of lipid nanoparticle (LNP) formulations for the delivery of mRNA-based therapeutics and vaccines. This technical guide provides an overview of the publicly available safety and toxicology profile of **Genevant CL1 monohydrochloride**, aimed at researchers, scientists, and drug development professionals.

**Genevant CL1 monohydrochloride** is a cationic trialkyl lipid that plays a pivotal role in the efficacy of LNP-mediated mRNA delivery. Its ionizable nature facilitates the encapsulation of negatively charged mRNA molecules and their subsequent release into the cytoplasm of target cells. Notably, this lipid is a key ingredient in the LNP formulation of the ChulaCov19 COVID-19 vaccine.

# **Preclinical Safety and Toxicology Data**

Detailed quantitative safety and toxicology data for **Genevant CL1 monohydrochloride** remains largely proprietary. However, insights can be gleaned from related studies and general knowledge of ionizable lipids used in LNP platforms.



A study evaluating a novel ionizable lipid, referred to as "Lipid-1," which may share structural similarities with Genevant's portfolio, provides some of the most relevant publicly available safety data. In this preclinical study, a No Observed Adverse Effect Level (NOAEL) was established in rabbits.

| Parameter                                      | Value                    | Species | Study Details                                                                           | Citation |
|------------------------------------------------|--------------------------|---------|-----------------------------------------------------------------------------------------|----------|
| No Observed<br>Adverse Effect<br>Level (NOAEL) | 250 μg<br>mRNA/injection | Rabbit  | Intramuscular injection of an mRNA vaccine formulated with an LNP containing "Lipid-1". |          |

Furthermore, preliminary toxicological assessments have suggested a favorable safety profile for LNP formulations containing lipids of this class. An important aspect of safety evaluation for new excipients like ionizable lipids is the assessment of potential liver toxicity. One available data point suggests a lack of significant liver enzyme (ALT/AST) elevation in rats treated with LNP formulations containing Genevant CL1 (Lipid 10).

Biodistribution studies are crucial for understanding the in vivo fate of LNPs. Research on LNPs formulated with a piperazine head group-containing lipid, identified as lipid 10, has indicated a high level of accumulation in the spleen.

# **Experimental Methodologies**

While specific, detailed experimental protocols for the safety assessment of **Genevant CL1 monohydrochloride** are not publicly available, a general understanding of the methodologies employed in the preclinical evaluation of ionizable lipid-based LNPs can be described.

### In Silico and In Vitro Genotoxicity Assessment Workflow

The initial safety evaluation of novel lipids often involves computational and in vitro screening to predict and assess their potential for genotoxicity.





Click to download full resolution via product page

**Caption:** Generalized workflow for genotoxicity assessment of novel lipids.

## **In Vivo Toxicity Study Workflow**

Preclinical in vivo studies are essential to understand the systemic effects of LNP formulations. A typical workflow for a single-dose toxicity study is outlined below.





Click to download full resolution via product page

Caption: Standard workflow for an in vivo single-dose toxicity study.



## **Concluding Remarks**

The available data, though limited, suggests that **Genevant CL1 monohydrochloride** has a safety profile that supports its use in mRNA-based therapeutics and vaccines. As with all novel pharmaceutical excipients, a comprehensive understanding of its safety and toxicology is critical for its successful clinical translation. The information presented here is based on publicly accessible data and is intended to provide a high-level overview for the scientific community. For detailed and specific safety data, direct engagement with the manufacturer or reference to regulatory filings would be necessary.

• To cite this document: BenchChem. [Navigating the Preclinical Safety Landscape of Genevant CL1 Monohydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597943#genevant-cl1-monohydrochloride-safety-and-toxicology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com